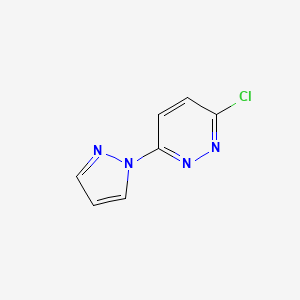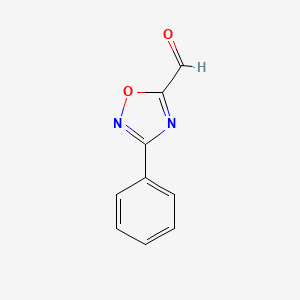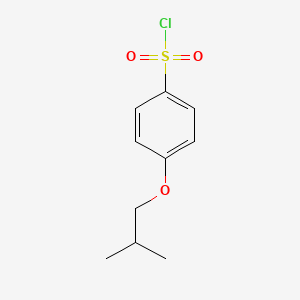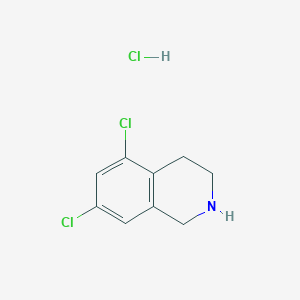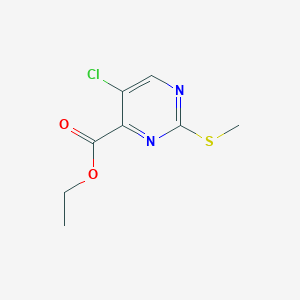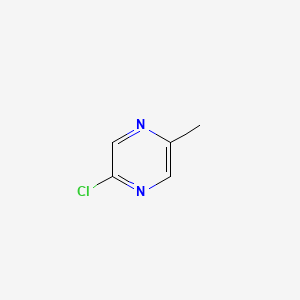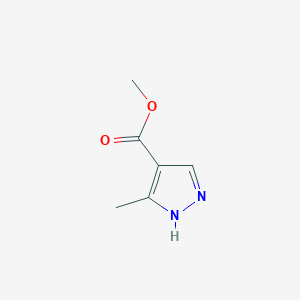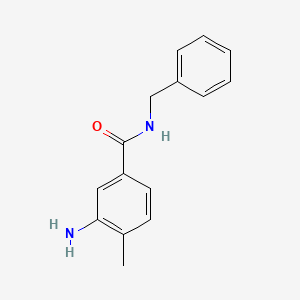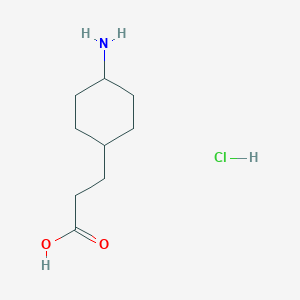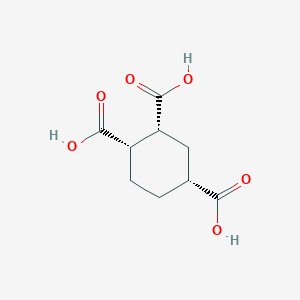
4-Aminobut-2-yn-1-ol
説明
4-Aminobut-2-yn-1-ol is a chemical compound with the molecular formula C4H7NO . It is also known by its IUPAC name 4-amino-2-butyn-1-ol . The compound is typically in a solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, and 1 nitrogen and oxygen atom each . The InChI key for this compound is CETGYTZOZAIXBU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 85.104 Da . The compound is typically in a solid form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Electrophile-Triggered Cyclization
4-Aminobut-2-yn-1-ol is used in the synthesis of highly substituted dihalogenated dihydrofurans, dihydropyrroles, and dihydro-2H-pyrans. These compounds are prepared by reacting this compound with different electrophiles like iodine, iodine bromide, and iodine chloride. This process involves electrophilic cyclization, and the resulting halides can be used in further palladium-catalyzed coupling reactions (Ji et al., 2010).
Palladium-Catalyzed Carbonylation
Another application involves palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, which can be easily obtained from this compound. This process is used to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters, with variations in yield depending on the presence of primary or secondary amino groups (Gabriele et al., 2008).
Gold-Catalyzed Domino Aminocyclization
This compound is also involved in gold-catalyzed domino aminocyclization for the preparation of 1-substituted 3-sulfonyl-1H-pyrroles. This method applies to a wide range of 1,7-enyne alcohols, and the mechanism involves activation of the propargylic alcohol by the Au(I) catalyst (Teo et al., 2013).
Synthesis of 2-Furan-2-ylacetamides
It is used in the synthesis of 2-furan-2-ylacetamides starting from (Z)-2-en-4-yn-1-ols. This synthesis involves a PdI2-catalyzed oxidative aminocarbonylation of the triple bond in this compound derivatives, leading to furanacetamide derivatives (Gabriele et al., 2006).
Electrophilic Cyclization for Heterocycles
4-Aminobut-2-yn-1-ols are used in electrophilic cyclization with N-halo succinimides and trimethylsilyl halides, offering a synthetic access to dihalogenated heterocycles. This method is compatible with various functional groups (Zhu et al., 2017).
Fluorescent Sensor and Logic Gate Applications
A derivative of this compound, 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol, is used for the selective recognition of aluminum ion, showing potential in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Synthesis of Amino Acid Derivatives
It assists in the synthesis of 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata. These compounds are potential candidates for investigating their role in treating various ailments (Guo et al., 2015).
Formation of Heterometallic Clusters
This compound derivatives have been used in the formation of heptanuclear heterometallic [Cu6Ln] clusters, demonstrating potential in magnetics and materials science (Sopasis et al., 2012).
Safety and Hazards
The compound is classified as a hazard, with the signal word "Warning" . Precautionary statements associated with 4-Aminobut-2-yn-1-ol include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H302, H315, H319, and H335 .
特性
IUPAC Name |
4-aminobut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETGYTZOZAIXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507534 | |
| Record name | 4-Aminobut-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63200-68-0 | |
| Record name | 4-Aminobut-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-aminobut-2-yn-1-ol in the synthesis described in the research paper?
A1: this compound serves as a starting material in the synthesis of highly substituted dihalogenated dihydropyrroles. [] When reacted with electrophiles like iodine (I₂), iodine bromide (IBr), or iodine chloride (ICl), it undergoes an electrophile-triggered cyclization reaction. This reaction forms a five-membered dihydropyrrole ring, incorporating both halogen atoms from the electrophile. [] The reaction is highly versatile, allowing for the incorporation of various alkyl, vinyl, aryl, and heteroaryl substituents on the dihydropyrrole ring. []
Q2: What are the advantages of using this method for synthesizing dihalogenated dihydropyrroles?
A2: The research highlights several advantages of this synthetic approach:
- High yields: The reaction proceeds with good to excellent yields, reaching up to 99% in some cases. []
- Mild conditions: The reaction occurs at room temperature, avoiding the need for harsh conditions. []
- Atom economy: Both halogen atoms from the electrophile are incorporated into the final product, minimizing waste. []
- Versatility: The method tolerates a wide range of substituents on the starting materials, enabling the synthesis of diverse dihydropyrrole derivatives. []
- Further functionalization: The resulting dihalogenated dihydropyrroles can be further modified using palladium-catalyzed coupling reactions, expanding their synthetic utility. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



